Cas no 26947-08-0 (Angustinolide)

Angustinolide structure
Product name:Angustinolide
CAS No:26947-08-0
MF:C29H36O8
MW:512.591349601746
CID:284727
Angustinolide Chemical and Physical Properties
Names and Identifiers
-
- 7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,10-(acetyloxy)-4-(3-furanyl)-1,4,4a,5,6,7,8,9,10,11,12,12b-dodecahydro-4a,7,9,9-tetramethyl-2,13-dioxo-,methyl ester, (4R,4aR,7S,8S,10R,11S,12bS)- (9CI)
- (4R)-10α-Acetoxy-4β-(3-furyl)-1,4,4a,5,6,7,8,9,10,11,12,12bβ-dodecahydro-4aβ,7,9,9-tetramethyl-2,13-dioxo-7β,11β-methano-2H-cycloocta[f][2]benzopyran-8β-acetic acid methyl ester
- 7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,10-(acetyloxy)-4-(3-furanyl)-1,4,4a,5,6,7,8,9,10,11,12,12b-dodecahydro
- 7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,10-(acetyloxy)-4-(3-furanyl)-1,4,4a,5,6,7,8,9,10,11,12,12b-dodecahydro-4a,7,9,9-tetramethyl-2,13-dioxo-,methyl ester, (4R,4aR,7S,8S,10R,11S,12bS)
- 7,11-Methano-2H-cycloocta[f][2]benzopyran-8-acetic acid, 4b-(3-furyl)-1,4,4a,5,6,7,8a,9,10,11a,12,12bb-dodecahydro-10a-hydroxy-4ab,7a,9,9-tetramethyl-2,13-dioxo-, methyl ester, acetate,(-)- (8CI)
- 7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,10-(acetyloxy)-4-(3-furanyl)-1,4,4a,5,6,7,8,9,10,11,12,12b-dodecahydro-4a,7,9,9-tetramethyl-2,13-dioxo-,methyl ester, [4R-(4a,4aa,7a,8a,10b,11a,12ba)]-
- Angustinolide
- CID 101596899
- 7,11-Methano-2H-cycloocta[f][2]benzopyran-8-acetic acid, 10-(acetyloxy)-4-(3-furanyl)-1,4,4a,5,6,7,8,9,10,11,12,12b-dodecahydro-4a,7,9,9-tetramethyl-2,13-dioxo-, methyl ester, (4R,4aR,7S,8S,10R,11S,12bS)- (9CI)
-
- Inchi: 1S/C29H36O8/c1-15(30)36-26-18-11-17-19(29(5,24(18)33)21(27(26,2)3)13-22(31)34-6)7-9-28(4)20(17)12-23(32)37-25(28)16-8-10-35-14-16/h8,10,14,18,20-21,25-26H,7,9,11-13H2,1-6H3/t18-,20+,21+,25+,26-,28-,29-/m1/s1
- InChI Key: IIBRVPPTWRCTLW-GGISUTQESA-N
- SMILES: O(C(C)=O)[C@@H]1[C@H]2C([C@](C)(C3CC[C@@]4(C)[C@H](C5=COC=C5)OC(C[C@H]4C=3C2)=O)[C@@H](CC(=O)OC)C1(C)C)=O
Computed Properties
- Exact Mass: 512.241
- Monoisotopic Mass: 512.241
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 37
- Rotatable Bond Count: 6
- Complexity: 1060
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109
Angustinolide Related Literature
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
26947-08-0 (Angustinolide) Related Products
- 2229515-89-1(1-methyl-3-1-(propan-2-yl)-1H-pyrazol-4-yl-1H-pyrazole-5-carboxylic acid)
- 1514736-02-7(2-methyl-1-(1,3-thiazol-4-yl)propan-2-amine)
- 2143555-11-5(1-2-(methoxymethyl)-1,3-thiazol-4-ylpropan-2-ol)
- 1421478-18-3(N-(2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide)
- 898418-89-8(N'-cyclopentyl-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}ethanediamide)
- 2549033-92-1(6-Tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 512190-96-4(2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one)
- 954252-97-2(6-(3-fluorophenoxy)pyridin-3-amine)
- 899960-53-3(ethyl 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}sulfanyl)acetate)
- 2229507-99-5(O-2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)propylhydroxylamine)
Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
CN Supplier
Bulk

Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
